molecular formula C19H19ClN2O4 B2641551 N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421466-93-4

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2641551
CAS No.: 1421466-93-4
M. Wt: 374.82
InChI Key: QEXVVIFHQFUWSR-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the 2,3-dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and benzofuran-containing molecules. Examples include:

  • N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both the 2,3-dihydrobenzofuran and oxalamide moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-15-4-2-1-3-14(15)10-21-18(24)19(25)22-11-16(23)12-5-6-17-13(9-12)7-8-26-17/h1-6,9,16,23H,7-8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXVVIFHQFUWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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